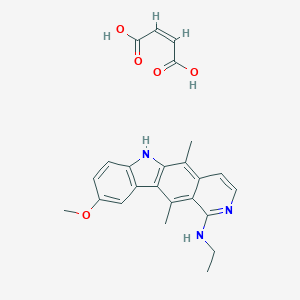
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have neuroprotective effects and has been investigated for the treatment of neurodegenerative diseases such as Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in cell death and inflammation, and inhibition of this pathway has been shown to have neuroprotective effects.
Effets Biochimiques Et Physiologiques
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been found to have several biochemical and physiological effects. It has been shown to reduce the loss of dopamine neurons in animal models of Parkinson's disease. 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has also been found to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate in lab experiments include its well-defined mechanism of action and its ability to cross the blood-brain barrier. However, the limitations of using 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate include its potential toxicity and the need for further studies to determine its efficacy in humans.
Orientations Futures
There are several future directions for the study of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate. One direction is the investigation of its potential therapeutic applications in other neurodegenerative diseases such as Alzheimer's disease. Another direction is the optimization of its synthesis to increase yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate in humans.
Méthodes De Synthèse
The synthesis of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves several steps, including the reaction of 9-methoxy-carbazole with N-ethyl-3-aminopropylamine to form an intermediate. This intermediate is then reacted with 5,11-dimethyl-6H-pyrido(4,3-b)carbazol-1-amine to form the final product. The synthesis of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been optimized to increase yield and purity.
Applications De Recherche Scientifique
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been extensively studied for its potential therapeutic applications. It has been investigated for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been found to have neuroprotective effects and has been shown to reduce the loss of dopamine neurons in animal models of Parkinson's disease.
Propriétés
Numéro CAS |
115464-63-6 |
|---|---|
Nom du produit |
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate |
Formule moléculaire |
C20H21N3O.C4H4O4 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-ethyl-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-amine |
InChI |
InChI=1S/C20H21N3O.C4H4O4/c1-5-21-20-18-12(3)17-15-10-13(24-4)6-7-16(15)23-19(17)11(2)14(18)8-9-22-20;5-3(6)1-2-4(7)8/h6-10,23H,5H2,1-4H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
NQCQYNRFZLZJMK-BTJKTKAUSA-N |
SMILES isomérique |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
Synonymes |
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine malea te |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



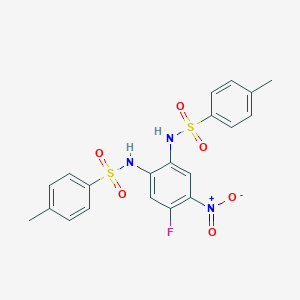

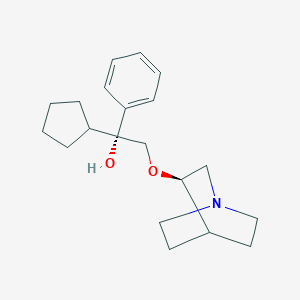

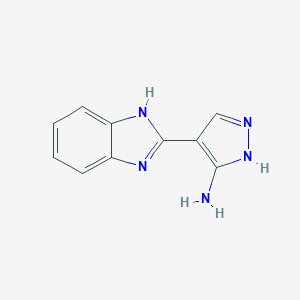
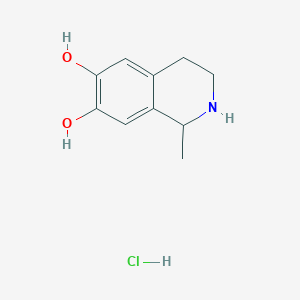
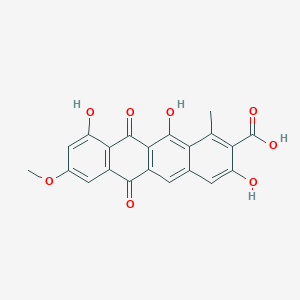
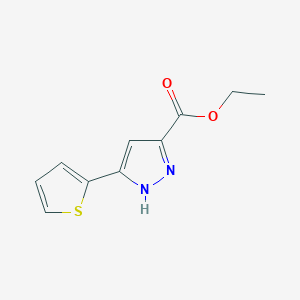
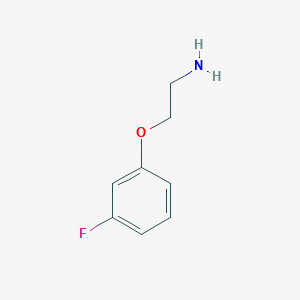
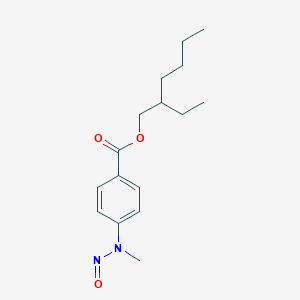
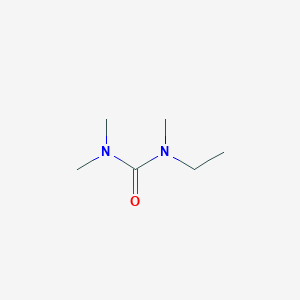
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
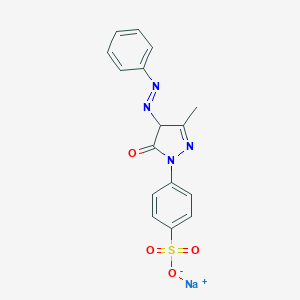
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)